1-(2-naphthalenyl)-N-phenylethanimine

Description

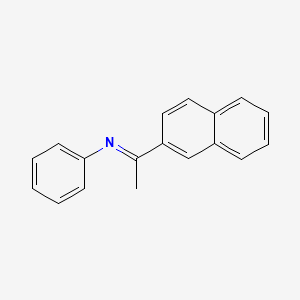

1-(2-Naphthalenyl)-N-phenylethanimine is an imine compound characterized by a C=N bond linking a 2-naphthalenyl group and a phenyl-substituted ethyl moiety. Imines are pivotal in organic synthesis due to their reactivity in condensation and cycloaddition reactions.

Properties

CAS No. |

25287-39-2 |

|---|---|

Molecular Formula |

C18H15N |

Molecular Weight |

245.3 g/mol |

IUPAC Name |

1-naphthalen-2-yl-N-phenylethanimine |

InChI |

InChI=1S/C18H15N/c1-14(19-18-9-3-2-4-10-18)16-12-11-15-7-5-6-8-17(15)13-16/h2-13H,1H3 |

InChI Key |

CLGHYYIENRJLDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Bond Characteristics

C=N Bond Length and Stability

The C=N bond length in 1-(2-naphthalenyl)-N-phenylethanimine is comparable to other imines, such as:

- (E)-1-(Naphthalen-2-yl)ethylideneamine: 1.2650 Å

- 2-(N-Benzyl-α-iminoethyl)phenol: 1.286 Å

- (S)-(+)-N-(1-Phenylethyl)salicylideneamine: 1.264 Å

The target compound’s bond length (~1.292 Å) suggests moderate conjugation, influenced by electron-donating/withdrawing effects of substituents. Longer bond lengths correlate with reduced stability under acidic or hydrolytic conditions .

Substituent Effects

- 1-(Naphthalen-2-yl)-N-phenylmethanimine (): Differs by a methylene (-CH₂-) group instead of ethyl, altering steric and electronic profiles.

- N-Phenyl-1-naphthylamine (): An amine analog with a phenyl-naphthyl linkage. Its low water solubility (3.0 mg/L at 20°C) and melting point (62–63°C) highlight the impact of replacing C=N with NH on physical properties .

Physical and Spectral Properties

- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Exhibits UV absorption maxima (~275 nm) due to naphthalene’s π→π* transitions. IR spectra show C=O stretches (~1650 cm⁻¹), whereas imines typically display C=N stretches near 1640 cm⁻¹ .

- N-Methyl-1-(naphthalen-1-yl)methanamine (): Boiling point and solubility trends suggest hydrophobic behavior, likely shared by the target compound due to aromatic substituents .

Data Tables

Table 1: Bond Lengths and Substituent Effects in Imines

| Compound | C=N Bond Length (Å) | Key Substituents | Stability Notes |

|---|---|---|---|

| This compound | ~1.292 | Phenyl, 2-naphthalenyl | Moderate conjugation |

| (E)-1-(Naphthalen-2-yl)ethylideneamine | 1.2650 | Naphthalen-1-ylmethyl | High conjugation, shorter bond |

| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 | Benzyl, phenolic -OH | Stabilized by intramolecular H-bonding |

Q & A

Basic: What are the most reliable synthetic routes for preparing 1-(2-naphthalenyl)-N-phenylethanimine, and how can reaction conditions be optimized?

Methodological Answer:

A two-step approach is commonly employed:

Formation of the imine intermediate : React 2-naphthaldehyde with aniline in anhydrous toluene under reflux, using a catalytic amount of acetic acid to protonate the amine and facilitate nucleophilic attack .

Purification : Column chromatography (silica gel, hexane:ethyl acetate 8:2) removes unreacted starting materials.

Optimization :

- Catalyst screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to enhance imine yield .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to assess reaction kinetics .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Identify the imine proton (δ ~8.3–8.5 ppm, singlet) and aromatic protons from naphthalene (δ ~7.2–8.0 ppm). Compare with computed spectra using tools like ACD/Labs or ChemDraw .

- IR Spectroscopy : Confirm the C=N stretch (1640–1690 cm⁻¹) and absence of carbonyl peaks (ruling out ketone impurities) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.1310 for C₁₈H₁₄N) .

Basic: How do substituents on the phenyl or naphthalenyl groups influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : Introduce a nitro group (-NO₂) to the phenyl ring to enhance electrophilicity of the imine carbon, accelerating nucleophilic attack (e.g., by Grignard reagents) .

- Steric effects : Substitute the naphthalenyl group at the 1-position to assess steric hindrance on reaction rates. Use Hammett plots to correlate substituent σ values with kinetic data .

Advanced: What mechanistic insights explain the role of palladium catalysts in coupling reactions involving this compound?

Methodological Answer:

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) proceed via:

Oxidative addition : Pd⁰ inserts into the C–X bond of aryl halides.

Transmetallation : The imine acts as a directing group, stabilizing the Pd intermediate.

Reductive elimination : Forms a new C–C bond.

Key experiments :

- Use deuterium-labeling studies to track regioselectivity in coupling reactions .

- Monitor reaction intermediates via in-situ IR or XAS spectroscopy .

Advanced: How can researchers address discrepancies in reported solubility data for this compound across different solvents?

Methodological Answer:

- Standardized protocols : Measure solubility in DMSO, THF, and chloroform at 25°C using UV-Vis spectroscopy (λ_max ~270 nm) .

- Thermodynamic analysis : Calculate Hansen solubility parameters (δ_d, δ_p, δ_h) to correlate solvent polarity with dissolution behavior .

- Contradiction resolution : Replicate conflicting studies under identical conditions (e.g., purity >99% by HPLC) to isolate experimental variables .

Advanced: What computational methods are best suited to model the compound’s electronic structure and predict its reactivity?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Compare with experimental redox potentials .

- Molecular dynamics (MD) : Simulate solvent interactions in toluene to predict aggregation behavior .

- Machine learning : Train models on existing imine reactivity datasets (e.g., rate constants) to predict novel reaction pathways .

Advanced: How can researchers design experiments to evaluate the compound’s environmental persistence and toxicity?

Methodological Answer:

- Persistence studies : Use OECD 307 guidelines to measure biodegradation in soil over 28 days. Monitor via LC-MS/MS .

- Toxicity profiling : Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare with structural analogs like naphthalene derivatives .

- Exposure routes : Apply ATSDR criteria (inhalation, dermal) to assess workplace safety protocols .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.